molecular formula C10H22Cl2N2O2 B3004882 methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride CAS No. 2567498-14-8

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride

Cat. No.: B3004882
CAS No.: 2567498-14-8
M. Wt: 273.2
InChI Key: FAYZSLPSACHIJB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride typically involves the reaction of 1-methylpiperidine with methyl acrylate, followed by subsequent steps to introduce the amino group and form the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1-ethylpiperidin-4-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(1-propylpiperidin-4-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(1-butylpiperidin-4-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-12-5-3-8(4-6-12)7-9(11)10(13)14-2;;/h8-9H,3-7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYZSLPSACHIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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